(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-2-(1,3-benzoxazol-2-yl)-2-cyanoethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-22-18(21)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)23-17/h2-10H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEAQDXDMRQSLO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of Cyanovinyl Group: The cyanovinyl group is introduced via a Knoevenagel condensation reaction between the benzo[d]oxazole derivative and a suitable aldehyde, such as 4-formylbenzonitrile.
Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Reduced forms of the cyanovinyl group.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of new materials and compounds with specific properties.
Biology
- Fluorescent Probe : Due to its unique photophysical properties, (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate is investigated for use as a fluorescent probe in biological imaging techniques. This application is particularly relevant in tracking cellular processes and interactions.
Medicine
- Therapeutic Potential : Research has explored its potential as a therapeutic agent, especially in oncology and infectious disease treatment. The compound's ability to interact with specific molecular targets suggests it may modulate signaling pathways involved in disease progression.
Industry
- Advanced Materials Development : The compound is utilized in creating organic semiconductors and photovoltaic devices, contributing to advancements in electronic materials and renewable energy technologies.
Case Studies and Research Findings
- Fluorescent Applications : A study demonstrated that derivatives of this compound exhibited enhanced fluorescence when incorporated into polymer matrices, making them suitable for use in light-emitting devices.
- Anticancer Activity : Research indicated that (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Material Science Innovations : Investigations into the use of this compound in organic photovoltaics revealed improved efficiency due to its charge transport properties, highlighting its industrial relevance.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings :
- Benzoxazole vs.
- Benzoxazole vs. Benzimidazole : Benzimidazole’s NH group introduces hydrogen-bonding capability, which is absent in benzoxazole, affecting solubility and intermolecular interactions .
Substituent Effects
The cyano and ester groups in the target compound are critical for its electronic properties:
Key Findings :
- Cyano Group: The cyano substituent in the target compound and dicyanomethylenecoumarin derivatives enhances electron withdrawal, red-shifting absorption/emission spectra.
- Ester vs. Thioether : Methyl/ethyl esters improve solubility in polar solvents, whereas thioether linkages (e.g., in ) may increase susceptibility to nucleophilic attack.
Electronic and Fluorescent Properties
The target compound’s conjugation system aligns it with fluorescent dyes but differs in heterocyclic core and substituents:
Biological Activity
(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate is a synthetic organic compound classified within the benzo[d]oxazole derivatives. Its unique structure, comprising a benzo[d]oxazole ring, a cyanovinyl group, and a benzoate ester, positions it as a subject of interest in medicinal chemistry and materials science due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]oxazole Ring : Achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
- Introduction of Cyanovinyl Group : This is performed via a Knoevenagel condensation reaction with an aldehyde, such as 4-formylbenzonitrile.
- Esterification : The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.
The biological activity of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate is attributed to its interaction with various molecular targets within biological systems. It may modulate signaling pathways by interacting with cellular proteins and enzymes, although specific targets remain to be fully elucidated.
Pharmacological Properties
Research indicates that compounds similar to (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate exhibit various pharmacological effects, including:
- Antimicrobial Activity : Potential against a range of pathogens.
- Anti-inflammatory Effects : May inhibit inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest efficacy in cancer cell lines.
Case Studies and Research Findings
- In Vitro Studies : A study assessing the cytotoxicity of related compounds demonstrated that derivatives containing the benzo[d]oxazole moiety showed significant inhibition against cancer cell lines, indicating potential as anticancer agents .
- Computational Predictions : Quantitative structure-activity relationship (QSAR) modeling has predicted that (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate may exhibit notable anti-inflammatory and antimicrobial activities, warranting further empirical investigation.
- Fluorescent Probes : The compound has been explored for its use as a fluorescent probe due to its distinct photophysical properties, which could be beneficial in biological imaging applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate | Contains thiazole ring | Anticancer, antimicrobial |
| (E)-methyl 4-(2-(benzo[d]imidazol-2-yl)-2-cyanovinyl)benzoate | Contains imidazole ring | Potentially similar activities |
The uniqueness of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and physical properties that enhance its biological efficacy compared to similar compounds.
Q & A
Q. What are common synthetic routes for (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between benzo[d]oxazole derivatives and cyanovinyl intermediates. Key steps include:
- Knoevenagel condensation : Reacting a benzo[d]oxazole-2-carbaldehyde derivative with a methyl cyanoacetate-substituted benzoate under basic conditions (e.g., piperidine catalyst) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
- Yield optimization : Adjusting reaction time (reflux for 6–12 hours) and stoichiometric ratios (1:1.2 aldehyde to cyanoacetate).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Purity Method | Yield (%) |
|---|---|---|---|
| Condensation | Piperidine, ethanol, reflux | Column chromatography | 65–75 |
| Purification | Ethyl acetate/hexane (3:7) | Recrystallization | >95% |
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
Methodological Answer: Critical techniques include:
- NMR spectroscopy : H NMR (400 MHz, DMSO-d6) to verify vinyl proton coupling constants (J = 12–14 Hz, confirming E-configuration) and aromatic ring substitution patterns .
- IR spectroscopy : Peaks at ~2220 cm (C≡N stretch) and 1720 cm (ester C=O) confirm functional groups.
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 349.1).
Q. What in vitro models are suitable for initial antitumor activity screening?
Methodological Answer: Standard protocols involve:
Q. Table 2: Antitumor Activity in Breast Cancer Cell Lines
| Cell Line | IC (μM) | Incubation Time (Days) | Reference |
|---|---|---|---|
| MCF-7 | 25.3 ± 1.8 | 7 | |
| MDA-MB-468 | 34.7 ± 2.1 | 10 |
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxic vs. metabolic effects observed with benzo[d]oxazol-2-yl derivatives?
Methodological Answer: Contradictory outcomes (e.g., cell death vs. metabolic stimulation) may arise from structural modifications. Strategies include:
Q. Table 3: Impact of Substituents on Sigma-2 Receptor Activity
| Substituent | Ki (nM) | Cytotoxicity (EC, μM) | Metabolic Stimulation |
|---|---|---|---|
| COCH | 0.56 | >100 | Yes |
| Isothiocyanate | 1.2 | 7.6–32.8 | No |
Q. What structural modifications enhance target selectivity for benzo[d]oxazol-2-yl derivatives?
Methodological Answer: Key modifications include:
Q. Experimental Design :
Q. Which computational methods predict interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with His150 in sigma-2 receptors) .
- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
